molecular formula C27H44N2O8 B1247063 Bengazole A

Bengazole A

Cat. No. B1247063
M. Wt: 524.6 g/mol
InChI Key: XXGWNOCDEURNQA-MXNGIANISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bengazole A is a natural product found in Ancorinidae and Jaspis with data available.

Scientific Research Applications

Antifungal Properties and Structural Synthesis

Bengazole A is primarily recognized for its potent antifungal properties. A study highlights its synthesis and emphasizes its unique structure, which includes two oxazole rings. This synthesis is crucial for creating analogues for biological evaluation, offering insights into its potential as an antifungal agent (Bull et al., 2007).

Antimicrobial Activity

Research has shown that this compound exhibits strong antimicrobial activity. It is particularly effective against Candida albicans and fluconazole-resistant Candida strains, underlining its significance in treating fungal infections (Krauss et al., 2008).

Bioactive Natural Products from Sponges

This compound, sourced from Jaspis sponges, is noted for its impressive biological profiles, including antitumor, antibiotic, and anthelmintic properties. Its extraction from marine sponges indicates the potential of marine organisms in drug discovery (García-Ruiz & Sarabia, 2014).

Synergistic Effects with Other Compounds

A study demonstrates that this compound, in combination with Bengamide A, shows enhanced antifungal activity. This synergy suggests its potential in combination therapies, particularly against pathogenic fungi (Jamison et al., 2019).

Anthelmintic Applications

Research on Bengazole analogs indicates their potential in anthelmintic applications. This highlights the versatility of this compound in addressing various parasitic infections (Landeira et al., 2013).

Cancer Cell Growth Inhibition

This compound has been isolated as a compound with significant biological activity, including the inhibition of cancer cell growth. This suggests its potential application in cancer therapy (Pettit et al., 2008).

properties

Molecular Formula

C27H44N2O8

Molecular Weight

524.6 g/mol

IUPAC Name

[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,4S,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate

InChI

InChI=1S/C27H44N2O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-24(33)37-26(23-16-28-18-36-23)27-29-20(17-35-27)21(31)15-22(32)25(34)19(2)30/h16-19,21-22,25-26,30-32,34H,3-15H2,1-2H3/t19-,21+,22-,25+,26+/m1/s1

InChI Key

XXGWNOCDEURNQA-MXNGIANISA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H](C1=CN=CO1)C2=NC(=CO2)[C@H](C[C@H]([C@H]([C@@H](C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C1=CN=CO1)C2=NC(=CO2)C(CC(C(C(C)O)O)O)O

synonyms

bengazole A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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